molecular formula C21H19N3O3 B11996104 1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11996104
M. Wt: 361.4 g/mol
InChI Key: GSUTZTCEGPTAEB-UHFFFAOYSA-N
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Description

  • This compound is a member of the cyanopyrrolidine class and has the chemical formula C₁₉H₁₈N₂O₃.
  • Its structure consists of a quinoline core with a butyl group, a cyano group, and a hydroxy group attached at specific positions.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions typical of quinolines, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would vary based on the specific reaction. For example

      Major Products: These would depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure may make it interesting for medicinal chemistry or materials science.

      Biology: It could be explored as a potential bioactive compound, although specific studies are lacking.

      Medicine: No direct medical applications are reported, but further research could reveal therapeutic potential.

      Industry: Its industrial applications remain unexplored.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline derivatives, such as hydroxyquinolines or cyano-substituted quinolines, may share some structural features.

      Uniqueness: The specific combination of substituents in this compound sets it apart, but direct comparisons require additional data.

    Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound

    Biological Activity

    1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound features a quinoline core, which is known for its diverse biological activities. The presence of a butyl group and a cyanophenyl moiety contributes to its unique properties.

    Biological Activities

    The biological activities of this compound can be categorized into several key areas:

    1. Anticancer Activity
    Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. A study reported that related quinolone derivatives had IC50 values ranging from 1.2 µM to 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells .

    2. Antimicrobial Activity
    Quinoline derivatives, including the target compound, have demonstrated antimicrobial properties. In vitro studies revealed moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MICs) typically below 100 µM . This suggests potential applications in treating bacterial infections.

    3. Anti-HIV Activity
    The compound's structural analogs have been explored for anti-HIV activity, particularly through inhibition of the integrase enzyme. Some derivatives showed promising results with IC50 values indicating effective inhibition at concentrations around 20 µM . However, further investigation is needed to establish the efficacy of the specific compound in this context.

    The mechanisms underlying the biological activities of this compound are multifaceted:

    • Cell Cycle Arrest : Studies have shown that certain quinoline derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
    • Reactive Oxygen Species (ROS) Generation : Some compounds increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

    Case Studies

    Several studies have focused on the biological evaluation of similar compounds:

    StudyCompoundActivityResults
    Sechi et al. (2020)4-hydroxyquinoline derivativeAnti-HIVIC50 = 16 ± 6 μM
    Umesha et al. (2009)Quinoline derivativeAntibacterialMIC < 100 µM
    Zhang et al. (2021)Quinoline derivativeAnticancerIC50 = 1.2 ± 0.2 µM against MCF-7

    Properties

    Molecular Formula

    C21H19N3O3

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide

    InChI

    InChI=1S/C21H19N3O3/c1-2-3-12-24-17-11-7-5-9-15(17)19(25)18(21(24)27)20(26)23-16-10-6-4-8-14(16)13-22/h4-11,25H,2-3,12H2,1H3,(H,23,26)

    InChI Key

    GSUTZTCEGPTAEB-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O

    Origin of Product

    United States

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